6-(hydroxymethyl)isoquinolin-1(2H)-one
CAS No.: 1150618-25-9
Cat. No.: VC18364148
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150618-25-9 |
|---|---|
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 6-(hydroxymethyl)-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-5,12H,6H2,(H,11,13) |
| Standard InChI Key | FKFXUWDUOXXNQC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CNC2=O)C=C1CO |
Introduction
Synthesis
Several synthetic routes have been developed for 6-(hydroxymethyl)isoquinolin-1(2H)-one. A notable method involves:
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Functionalization of isoquinoline derivatives.
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Introduction of the hydroxymethyl group through selective reactions such as hydroxymethylation.
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Optimization of reaction conditions to achieve yields around 55%.
The final product's purity and identity are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activities
Isoquinoline derivatives, including 6-(hydroxymethyl)isoquinolin-1(2H)-one, are known for their diverse biological activities:
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Antitumor Activity: Studies suggest potential anticancer properties due to interactions with DNA and proteins.
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Anti-inflammatory Effects: The compound's structure allows it to modulate inflammatory pathways.
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Antimicrobial Properties: It exhibits activity against various bacterial and fungal strains.
These properties make it a promising candidate for drug development targeting cancer, inflammation, and infectious diseases.
Applications in Medicinal Chemistry
6-(Hydroxymethyl)isoquinolin-1(2H)-one serves as a lead compound for designing pharmaceuticals due to its modifiable structure:
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Drug Development: Its nitrogen-containing bicyclic framework is ideal for creating analogs with enhanced selectivity.
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Pharmacological Research: The compound is used to study mechanisms of action in conditions like cancer and neurodegenerative diseases.
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Chemical Modifications: Derivatives can be synthesized to improve potency or reduce toxicity.
Reactivity and Mechanisms
The hydroxymethyl group at position six allows the compound to participate in various chemical reactions:
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Oxidation: Using reagents like potassium permanganate.
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Reduction: Employing sodium borohydride.
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Substitution Reactions: Interaction with nucleophiles such as amines or thiols.
These reactions enable the synthesis of structurally diverse derivatives for biological testing.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2H)-one | Bromine substitution at position 9 | Enhanced reactivity due to bromine presence |
| 5-Hydroxyisoquinolin-1(2H)-one | Hydroxyl group at position 5 | Lacks hydroxymethyl functionality |
| 7-Hydroxyisoquinolin-1(2H)-one | Hydroxyl group at position 7 | Different biological activity profile |
The specific combination of functional groups in 6-(hydroxymethyl)isoquinolin-1(2H)-one provides unique reactivity and potential therapeutic applications compared to similar compounds.
Research Findings and Future Directions
Recent studies highlight the importance of this compound in medicinal chemistry:
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Its interactions with molecular targets such as DNA suggest potential as an anticancer agent.
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Further research is needed to elucidate its mechanisms of action and optimize its therapeutic efficacy.
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Advanced synthetic methods are being explored to improve yields and reduce costs.
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